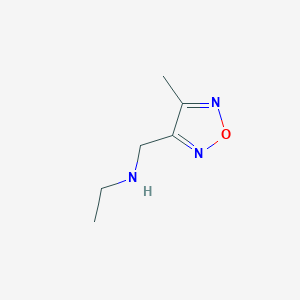

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is a compound with the CAS Number: 878617-56-2 and a molecular weight of 182.23 . Its IUPAC name is 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine .

Molecular Structure Analysis

The InChI code for “1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is 1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 .Physical And Chemical Properties Analysis

The molecular formula of “1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is C8H14N4O and it has a molecular weight of 182.23 .Applications De Recherche Scientifique

Synthesis and Characterization

Catalyst-Free Domino Reaction Development : Ethyl-(4-methyl-furazan-3-ylmethyl)-amine was utilized in a catalyst-free domino reaction, leading to the synthesis of various furan derivatives with potential bioactivity. This reaction showcases the compound's role in synthesizing complex molecules (Yu Zhao et al., 2020).

Reactions with Nitrogen-Containing Nucleophiles : It reacts with aromatic amines and hydrazines, forming amidines and amidrazones. This highlights its versatility in forming a range of nitrogen-containing compounds (A. V. Sergievskii et al., 2001).

Synthesis of Energetic Materials : Its derivatives have been used in synthesizing insensitive energetic materials, indicating its potential in materials science, particularly in the development of safer explosives (Qiong Yu et al., 2017).

Photochemical Synthesis Applications : Ethyl-(4-methyl-furazan-3-ylmethyl)-amine can participate in photochemical reactions to create complex heterocyclic compounds. This aspect is crucial for developing compounds with specific properties through photochemical pathways (S. Buscemi et al., 2001).

Formation of Schiff Bases and Mannich Bases : It is used in the synthesis of Schiff and Mannich bases, indicating its role in the creation of compounds with potential medicinal applications (K. V. Sujith et al., 2009).

Biological and Pharmacological Studies

Antibacterial and Antiurease Activities : Some derivatives show significant antibacterial, antiurease, and antioxidant activities, underlining their potential in medicinal chemistry (B. B. Sokmen et al., 2014).

Cytotoxicity Against Cancer Cell Lines : Certain derivatives exhibit cytotoxicity against cancer cell lines, highlighting its potential use in cancer research and therapy (Weerachai Phutdhawong et al., 2019).

Synthesis of Antimicrobial Compounds : Its use in synthesizing compounds with antimicrobial activity further emphasizes its importance in developing new drugs and treatments (M. Arora et al., 2013).

Propriétés

IUPAC Name |

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-7-4-6-5(2)8-10-9-6/h7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZTVDCSGDDPEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NON=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)

![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)